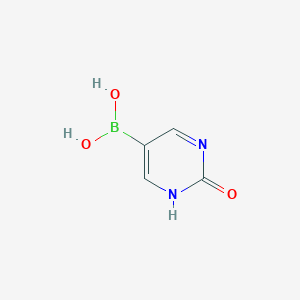

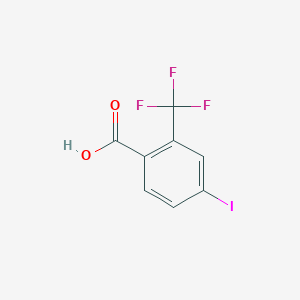

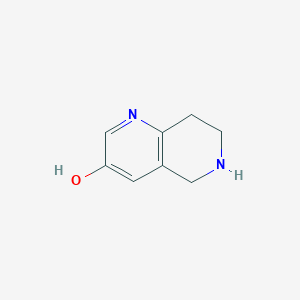

![molecular formula C7H6N2 B1318939 3H-Pyrrolo[3,2-B]pyridine CAS No. 272-48-0](/img/structure/B1318939.png)

3H-Pyrrolo[3,2-B]pyridine

Übersicht

Beschreibung

3H-Pyrrolo[3,2-B]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H6N2 . This compound has been used in various applications such as pharmaceuticals, organic materials, and natural products .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . A simple protocol for the construction of the pyrrolo[3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction .Molecular Structure Analysis

The molecular structure of 3H-Pyrrolo[3,2-B]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The average mass of this compound is 118.136 Da, and the monoisotopic mass is 118.053101 Da .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which are similar to 3H-Pyrrolo[3,2-B]pyridine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Pyrrolo[3,2-B]pyridine include a molecular formula of C7H6N2, an average mass of 118.136 Da, and a monoisotopic mass of 118.053101 Da .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pyrrolopyridine compounds have been found to exhibit antitumor activities. For instance, certain derivatives have been evaluated for their potential as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which plays a critical role in tumor cell proliferation and survival .

Antidiabetic Properties

These compounds also show promise in treating diabetes. The specific mechanisms and studies are not detailed in the search results, but the antidiabetic properties are noted as a significant area of research .

Antimycobacterial Effects

Pyrrolopyridines have been identified to possess antimycobacterial activities, which could be beneficial in treating bacterial infections, including tuberculosis .

Antiviral Uses

The antiviral properties of pyrrolopyridine compounds make them candidates for treating viral infections. The exact viruses targeted and the efficacy of these compounds would require further research .

Nervous System Diseases

These compounds have applications in treating diseases of the nervous system, although the search results do not specify which diseases or the mechanisms involved .

Immune System Disorders

Similarly, pyrrolopyridines can be used to treat immune system disorders. The details on how they affect the immune system are not provided in the search results .

Enzyme Inhibition

Pyrrolo[3,2-b]pyridine scaffold has been used in enzyme inhibitors such as vemurafenib, which is a B-Raf enzyme inhibitor for the treatment of melanoma .

SAR Studies for Cancer Therapy

Structure-activity relationship (SAR) studies involving pyrrolopyridine compounds have led to insights into ideal compound structures for inhibitory action against cancer-associated enzymes like Carbonic Anhydrase IX (CAIX) .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

- FGFR (Fibroblast Growth Factor Receptor) : 3H-Pyrrolo[3,2-B]pyridine derivatives exhibit potent activities against FGFR1, FGFR2, and FGFR3. Abnormal activation of the FGFR signaling pathway is associated with various cancers, making FGFRs attractive targets for cancer therapy .

- Mode of Action : Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt, which regulate cell proliferation, migration, angiogenesis, and other processes .

- Impact on Bioavailability : These properties influence the compound’s efficacy and therapeutic concentration .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

If you need further details or have additional questions, feel free to ask! 😊

Eigenschaften

IUPAC Name |

3H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZGUESXTVKPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591322 | |

| Record name | 3H-Pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-48-0 | |

| Record name | 3H-Pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)